Cas no 2229374-82-5 (4-cyanothiophene-2-sulfonamide)
4-cyanothiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-cyanothiophene-2-sulfonamide
- SCHEMBL23531806
- EN300-2002959
- 2229374-82-5
-
- Inchi: 1S/C5H4N2O2S2/c6-2-4-1-5(10-3-4)11(7,8)9/h1,3H,(H2,7,8,9)
- InChI Key: JLXAHSVIVUZQTJ-UHFFFAOYSA-N
- SMILES: S(C1=CC(C#N)=CS1)(N)(=O)=O
Computed Properties
- Exact Mass: 187.97141972g/mol
- Monoisotopic Mass: 187.97141972g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 121Ų
4-cyanothiophene-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2002959-1g |
4-cyanothiophene-2-sulfonamide |
2229374-82-5 | 1g |
$914.0 | 2023-09-16 | ||
| Enamine | EN300-2002959-5g |
4-cyanothiophene-2-sulfonamide |
2229374-82-5 | 5g |
$2650.0 | 2023-09-16 | ||
| Enamine | EN300-2002959-10g |
4-cyanothiophene-2-sulfonamide |
2229374-82-5 | 10g |
$3929.0 | 2023-09-16 | ||
| Enamine | EN300-2002959-0.05g |
4-cyanothiophene-2-sulfonamide |
2229374-82-5 | 0.05g |
$768.0 | 2023-09-16 | ||
| Enamine | EN300-2002959-0.1g |
4-cyanothiophene-2-sulfonamide |
2229374-82-5 | 0.1g |
$804.0 | 2023-09-16 | ||
| Enamine | EN300-2002959-0.25g |
4-cyanothiophene-2-sulfonamide |
2229374-82-5 | 0.25g |
$840.0 | 2023-09-16 | ||
| Enamine | EN300-2002959-0.5g |
4-cyanothiophene-2-sulfonamide |
2229374-82-5 | 0.5g |
$877.0 | 2023-09-16 | ||
| Enamine | EN300-2002959-1.0g |
4-cyanothiophene-2-sulfonamide |
2229374-82-5 | 1g |
$1572.0 | 2023-06-01 | ||
| Enamine | EN300-2002959-2.5g |
4-cyanothiophene-2-sulfonamide |
2229374-82-5 | 2.5g |
$1791.0 | 2023-09-16 | ||
| Enamine | EN300-2002959-5.0g |
4-cyanothiophene-2-sulfonamide |
2229374-82-5 | 5g |
$4557.0 | 2023-06-01 |
4-cyanothiophene-2-sulfonamide Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 4-cyanothiophene-2-sulfonamide
Introduction to 4-cyanothiophene-2-sulfonamide (CAS No: 2229374-82-5)
4-cyanothiophene-2-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No) 2229374-82-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of heterocyclic sulfonamides, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of 4-cyanothiophene-2-sulfonamide include a thiophene ring substituted with a cyano group at the 4-position and a sulfonamide moiety at the 2-position, making it a structurally unique and intriguing molecule for further investigation.
The thiophene core is a prominent scaffold in medicinal chemistry, known for its role in various bioactive molecules. The presence of both the cyano and sulfonamide functional groups introduces multiple sites for chemical modification, enabling the synthesis of derivatives with tailored pharmacological properties. This flexibility has made 4-cyanothiophene-2-sulfonamide a valuable intermediate in the development of novel compounds targeting various disease mechanisms.
In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a cyano group into the thiophene ring in 4-cyanothiophene-2-sulfonamide enhances its potential as a pharmacophore by introducing additional electronic and steric effects that can modulate binding interactions with biological targets.
One of the most compelling aspects of 4-cyanothiophene-2-sulfonamide is its utility as a building block in drug discovery. The compound’s unique structural motif allows for the exploration of novel chemical spaces, which is crucial for overcoming drug resistance and developing next-generation therapeutics. Researchers have leveraged this compound to synthesize libraries of derivatives, employing techniques such as high-throughput screening and structure-activity relationship (SAR) studies to identify compounds with enhanced efficacy and reduced toxicity.
Recent studies have highlighted the potential of 4-cyanothiophene-2-sulfonamide in addressing neurological disorders. The sulfonamide group is known to interact with specific enzymes and receptors involved in neurodegenerative diseases, while the cyano group can modulate oxidative stress pathways. Preclinical investigations have suggested that derivatives of this compound may exhibit neuroprotective effects, making it a promising candidate for further development in this therapeutic area.
The synthesis of 4-cyanothiophene-2-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal catalysis and flow chemistry, have been employed to optimize the production process. These approaches not only improve efficiency but also enhance scalability, which is essential for industrial applications.
In addition to its pharmaceutical applications, 4-cyanothiophene-2-sulfonamide has shown promise in materials science. The compound’s ability to form stable complexes with metal ions makes it useful in developing coordination polymers and supramolecular structures. These materials have potential applications in catalysis, sensors, and nanotechnology, further expanding the utility of this versatile compound.
The regulatory landscape for compounds like 4-cyanothiophene-2-sulfonamide is stringent but well-established, ensuring that they meet rigorous safety and efficacy standards before entering clinical use. Manufacturers must adhere to Good Manufacturing Practices (GMP) and undergo thorough toxicological assessments to demonstrate their safety profiles. This regulatory framework fosters innovation while protecting public health.
Future research directions for 4-cyanothiophene-2-sulfonamide include exploring its role in precision medicine. By integrating genomic data with pharmacological insights, researchers aim to develop personalized therapies that leverage the unique properties of this compound. Additionally, computational modeling techniques are being employed to predict how modifications to its structure will affect its biological activity, accelerating the drug discovery process.
The global market for specialized organic compounds like 4-cyanothiophene-2-sulfonamide is expected to grow significantly as demand for innovative therapeutics increases. Pharmaceutical companies are investing heavily in research and development to uncover new applications for existing scaffolds, including sulfonamides derived from thiophene rings. This trend bodes well for compounds such as 4-cyanothiophene-2-sulfonamide, which continue to demonstrate their potential across multiple therapeutic areas.
In conclusion,4-cyanothiophene-2-sulfonamide (CAS No: 2229374-82-5) represents a fascinating compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it a valuable tool for drug discovery, while its versatility allows for further exploration in diverse fields. As research progresses,4-cyanothiophene-2-sulfonamide is poised to play an increasingly important role in addressing some of the most pressing challenges in medicine and technology.
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